1-(3-Bromobenzyl)-4-methylpiperazine
Overview
Description
1-(3-Bromobenzyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further substituted with a methyl group
Mechanism of Action
Target of Action
The primary target of 1-(3-Bromobenzyl)-4-methylpiperazine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin, perturbing its tertiary structure .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, which are essential for various cellular processes, including cell division and intracellular transport . The disruption of microtubule architecture can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-4-methylpiperazine typically involves the reaction of 3-bromobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted piperazines with different functional groups replacing the bromine atom.
- Oxidized derivatives like N-oxides.
- Reduced products with a benzyl group instead of a bromobenzyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(4-Bromobenzyl)-4-methylpiperazine: Similar structure but with the bromine atom at the para position.
1-(3-Chlorobenzyl)-4-methylpiperazine: Chlorine atom instead of bromine.
1-(3-Bromobenzyl)-4-ethylpiperazine: Ethyl group instead of methyl.
Uniqueness: 1-(3-Bromobenzyl)-4-methylpiperazine is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can also enhance its utility in certain synthetic applications, such as cross-coupling reactions.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXYTZQAXGEORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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